molecular formula C21H22ClFN2O2 B2855913 2-chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954685-55-3

2-chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2855913
CAS No.: 954685-55-3
M. Wt: 388.87
InChI Key: PSGXKXPYGDXGJJ-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic tetrahydroquinoline derivative intended for research applications. This compound features a benzamide moiety substituted with chlorine and fluorine atoms, linked to a 1-isopentyl-2-oxo-tetrahydroquinoline scaffold. Tetrahydroquinoline-based compounds are privileged structures in medicinal chemistry and drug discovery, frequently investigated for their potential as core structures in therapeutic agents . Research into analogous tetrahydroquinoline derivatives has shown they possess significant biological relevance, with studies indicating potential applications in the development of agents for disorders of the nervous system, including neurodegenerative diseases . Furthermore, structurally similar benzamide-linked heterocyclic compounds have been explored for their antineoplastic properties, making this class of compounds a subject of interest in oncology research . The specific structural features of this compound—including the 2-oxo-tetrahydroquinoline core and the substituted benzamide group—are common pharmacophores found in molecules that modulate various biological targets. Researchers may find this chemical valuable for constructing structure-activity relationships (SAR), screening in biological assays, or as a synthetic intermediate for further chemical diversification. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O2/c1-13(2)9-10-25-19-7-5-16(11-14(19)3-8-20(25)26)24-21(27)17-6-4-15(23)12-18(17)22/h4-7,11-13H,3,8-10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGXKXPYGDXGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

    Introduction of the Isopentyl Group: The isopentyl group is introduced via alkylation, using an appropriate alkyl halide under basic conditions.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the quinoline derivative with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The quinoline moiety can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Depending on the nucleophile, products can include methoxy or tert-butyl derivatives.

    Oxidation Products: Oxidized quinoline derivatives.

    Reduction Products: Reduced quinoline derivatives.

    Hydrolysis Products: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies might focus on its anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide depends on its interaction with biological targets. It may bind to specific proteins or enzymes, altering their activity. The quinoline moiety is known to interact with DNA and proteins, potentially leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzamide Derivatives

Benzamide derivatives are widely studied for their biological activities. Key comparisons include:

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Features a benzamide core with a 3,4-dimethoxyphenethylamine substituent.
  • Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
  • Properties : Melting point = 90°C; molecular weight = 299.34 g/mol (calculated).
  • Key Difference: Lacks halogen substitutions (Cl, F) and the tetrahydroquinolinyl group, which may reduce steric bulk compared to the target compound.
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)
  • Structure : Incorporates a hydroxyl group on the benzamide ring and a methoxyphenethylamine side chain.
  • Synthesis : Derived from methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield) .
  • Properties : Melting point = 96°C; molecular weight = 315.34 g/mol (calculated).
Patented Triazolo-Oxazin Benzamides
  • Structure : Example: N-(2-Chlor-4-fluor-6-methylphenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide .
  • Key Features : Incorporates a triazolo-oxazin heterocycle and trifluoropropyl groups.
  • Comparison : The triazolo-oxazin moiety introduces rigid conformational constraints, contrasting with the flexible isopentyl chain in the target compound. Halogen substitutions (Cl, F) are shared, suggesting similar electronic profiles.

Physicochemical Data Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound ~390.87* Not reported Not reported Cl, F, isopentyl-tetrahydroquinolin
Rip-B 299.34 90 80 3,4-Dimethoxyphenethyl
Rip-D 315.34 96 34 2-Hydroxy, 3,4-dimethoxyphenethyl
Patented Triazolo-Oxazin Derivative ~500 (estimated) Not reported Not reported Cl, F, triazolo-oxazin

*Calculated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, including amide coupling and cyclization. Key steps include:

  • Step 1 : Preparation of the tetrahydroquinolin-6-amine intermediate via reductive amination or cyclocondensation .
  • Step 2 : Coupling with 2-chloro-4-fluorobenzoic acid derivatives using activating agents (e.g., EDCI/HOBt) in polar aprotic solvents like dichloromethane or DMF .
  • Optimization : Controlled temperatures (0–25°C) and anhydrous conditions are critical to minimize side reactions. Yields ≥60% are achievable with stoichiometric catalyst ratios .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., fluorine and chlorine integration) and isopentyl chain conformation .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C21H _{21}H _{22}ClFN2O _2O _2 $) .
  • X-ray Crystallography (if crystalline): Resolves 3D conformation, particularly the orientation of the benzamide and tetrahydroquinoline moieties .

Q. What preliminary biological assays are suitable for screening its activity?

  • Initial Screening :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays, given structural similarity to known quinoline-based inhibitors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. IC50_{50} values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Approach :

  • Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media) to isolate variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies in potency .
  • Target Validation : Employ CRISPR/Cas9 knockdown of suspected targets (e.g., kinases) to confirm mechanism .

Q. What computational strategies optimize reaction pathways for scalable synthesis?

  • Methods :

  • Quantum Chemical Calculations : Predict transition states and intermediates to refine reaction steps (e.g., amide bond formation) .
  • Machine Learning : Train models on reaction databases (e.g., PubChem) to predict optimal solvents/catalysts. For example, dichloromethane may favor higher yields over THF due to polarity .

Q. How does the isopentyl substituent influence solubility and bioavailability?

  • Solubility Analysis :

  • LogP Calculation : The isopentyl group increases hydrophobicity (predicted LogP ~3.5), necessitating formulation with cyclodextrins or PEGylation for in vivo studies .
  • Permeability Assays : Caco-2 cell models show moderate intestinal absorption (Papp_{app} ~5 × 106^{-6} cm/s), suggesting need for prodrug strategies .

Q. What advanced techniques resolve electronic effects of the chloro-fluoro substitution on bioactivity?

  • Electron Density Mapping :

  • DFT Calculations : Compare electrostatic potential surfaces of chloro-fluoro vs. dichloro analogs to identify binding affinity differences .
  • SAR Studies : Synthesize derivatives with halogens at alternate positions (e.g., 3-chloro-5-fluoro) and correlate with IC50_{50} trends .

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Scalability : Pilot-scale reactions (≥100 mmol) require solvent recovery systems (e.g., distillation for dichloromethane) to reduce costs .

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